molecular formula C23H27N3O5 B2407077 N-(3-isopropoxypropyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892275-80-8

N-(3-isopropoxypropyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B2407077
CAS RN: 892275-80-8
M. Wt: 425.485
InChI Key: IZDWYPVPCRAGCE-UHFFFAOYSA-N
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Description

N-(3-isopropoxypropyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C23H27N3O5 and its molecular weight is 425.485. The purity is usually 95%.
BenchChem offers high-quality N-(3-isopropoxypropyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-isopropoxypropyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • The synthesis of methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives has been explored for their affinity towards apamin-sensitive binding sites. These studies shed light on the structural requirements for binding to specific biological targets, which may be relevant for the design of compounds with similar backbones, including N-(3-isopropoxypropyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide (Graulich et al., 2006).

  • Investigations into the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures via conversion of carboxylic acids to carboxamides have been reported. This highlights the utility of such compounds in the synthesis of complex alkaloid structures, potentially offering pathways for synthesizing related quinazoline derivatives (Nery et al., 2003).

Chemical Synthesis and Catalysis

  • Enantioselective cyclization and hydrosilylation reactions catalyzed by palladium complexes have been applied to the synthesis of complex organic molecules, including those with quinazoline cores. This methodological approach could be relevant for constructing stereoselectively enriched versions of N-(3-isopropoxypropyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide (Perch et al., 2000).

Pharmacological Applications

  • Research on 3-ethoxyquinoxalin-2-carboxamides as 5-HT3 receptor antagonists for antidepressant applications demonstrates the importance of quinazoline derivatives in developing new therapeutic agents. While focused on quinoxalin-2-carboxamides, this research points to the broader potential of quinazoline derivatives in modulating receptor activity for therapeutic purposes (Mahesh et al., 2011).

properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-(3-propan-2-yloxypropyl)-1H-quinazoline-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5/c1-15(2)31-12-4-11-24-21(27)17-7-10-19-20(13-17)25-23(29)26(22(19)28)14-16-5-8-18(30-3)9-6-16/h5-10,13,15H,4,11-12,14H2,1-3H3,(H,24,27)(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDWYPVPCRAGCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-isopropoxypropyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

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